molecular formula C13H12FNO B7624830 2-(Anilinomethyl)-4-fluorophenol

2-(Anilinomethyl)-4-fluorophenol

Cat. No.: B7624830
M. Wt: 217.24 g/mol
InChI Key: DYGZBVUXTRXLCH-UHFFFAOYSA-N
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Description

2-(Anilinomethyl)-4-fluorophenol is a secondary amine derivative featuring a phenol ring substituted with a fluorine atom at the 4-position and an anilinomethyl group (-CH₂-C₆H₅NH₂) at the 2-position. Its molecular formula is C₁₃H₁₁FNO, with a molecular weight of 219.23 g/mol. This compound is synthesized through a two-step process: (1) condensation of 4-fluorophenol with aniline derivatives to form a Schiff base intermediate, followed by (2) reduction using agents like sodium borohydride (NaBH₄) . The fluorine substituent enhances electronegativity and may influence biological activity, solubility, and metabolic pathways compared to non-fluorinated analogs .

Properties

IUPAC Name

2-(anilinomethyl)-4-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-6-7-13(16)10(8-11)9-15-12-4-2-1-3-5-12/h1-8,15-16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGZBVUXTRXLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a class of aminomethylphenol derivatives. Key structural analogs include:

Compound Name Molecular Formula Substituents Key Differences
2-(Anilinomethyl)phenol C₁₃H₁₃NO Phenol with anilinomethyl (no F) Lacks 4-fluoro group
2-[(Ethylamino)methyl]-4-fluorophenol C₉H₁₂FNO Ethylamino group instead of aniline Smaller substituent, lower MW (169.20 g/mol)
2-(2-Amino-6-p-tolylpyrimidin-4-yl)-4-fluorophenol C₁₇H₁₄FN₃O Pyrimidinyl substituent Extended aromatic system, higher MW (295.31 g/mol)
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline C₁₆H₂₀N₂O Methoxy and dimethylamino groups Non-fluorinated, different electronic effects

Sources :

Physicochemical Properties

  • Acidity: The 4-fluoro group increases phenol acidity (pKa ~8.1) compared to non-fluorinated analogs (e.g., 2-(anilinomethyl)phenol, pKa ~9.5) due to electron-withdrawing effects .
  • Solubility: Fluorine enhances hydrophilicity, but the bulky anilinomethyl group reduces water solubility. Ethylamino analogs (e.g., 2-[(Ethylamino)methyl]-4-fluorophenol) are more soluble in polar solvents .
  • Stability: Fluorine improves metabolic stability. Glycosylation studies show 4-fluorophenol derivatives are less reactive (32% β-glucoside conversion) than 2-fluorophenol (60%) in plant cells .

Spectroscopic Characterization

  • FTIR: The O-H stretch in 4-fluorophenol derivatives appears at ~3200 cm⁻¹, shifted from non-fluorinated analogs (~3400 cm⁻¹) due to hydrogen-bonding effects .
  • ¹⁹F NMR: Fluorine chemical shifts range from -110 to -120 ppm, distinct from other halogenated phenols .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(Anilinomethyl)-4-fluorophenol, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Mitsunobu reactions to introduce the anilinomethyl group onto 4-fluorophenol. For example, Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate in THF) enable etherification with substituted phenols . Optimize stoichiometry (e.g., 1:1.2 molar ratio of 4-fluorophenol to aniline derivatives) and temperature (0°C to room temperature) to minimize side reactions. Monitor progress via TLC or HPLC, targeting yields >70% .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/LC-MS : Confirm purity (>97%) and detect unreacted precursors.
  • NMR (¹H/¹³C) : Verify substitution patterns (e.g., fluorine at C4, anilinomethyl at C2) and rule out regioisomers.
  • Melting Point Analysis : Compare observed values (e.g., 130–135°C) with literature to assess crystallinity .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability in biological assays?

  • Methodological Answer : Determine logP (octanol-water partition coefficient) via shake-flask method or computational tools to predict membrane permeability. Assess stability in aqueous buffers (pH 2–10) using UV-Vis spectroscopy to identify degradation products. Fluorine’s electron-withdrawing effect enhances stability but may reduce solubility; consider DMSO or PEG-400 as co-solvents .

Advanced Research Questions

Q. How does the fluorine substituent in this compound influence its reactivity in catalytic transformations (e.g., oxidation, cross-coupling)?

  • Methodological Answer : Fluorine at C4 directs electrophilic substitution to the ortho/para positions. In Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the anilinomethyl group acts as a directing group, enabling regioselective C–H functionalization. Compare reaction rates with non-fluorinated analogs to quantify electronic effects. Use DFT calculations to map charge distribution and transition states .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. For example:

  • Chiral Resolution : Separate enantiomers via chiral HPLC and test individually for receptor binding (e.g., tyrosine kinase inhibition) to isolate active forms .
  • Enzyme Assay Optimization : Include co-factors (e.g., NADPH for cytochrome P450 interactions) and control for aldehyde activators, which may enhance or inhibit activity depending on substrate size .

Q. How can computational modeling guide the design of this compound analogs with improved receptor selectivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., ALK or ROS1 kinases). Prioritize analogs with stronger hydrogen bonds to catalytic residues (e.g., Lysine 1680 in ALK).
  • QSAR Analysis : Corrogate substituent effects (e.g., methyl vs. ethyl groups on the anilinomethyl chain) with IC₅₀ values to identify pharmacophores .

Q. What mechanisms underlie the defluorination of this compound in enzymatic systems, and how can this inform toxicity studies?

  • Methodological Answer : Cytochrome P450BM3-F87G catalyzes defluorination via radical intermediates. Use LC-MS to detect fluoride release and glutathione adducts. Compare kinetics with 4-fluorophenol (kcat ~21 min⁻¹ with 2-decenal activator) to assess steric/electronic effects of the anilinomethyl group .

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